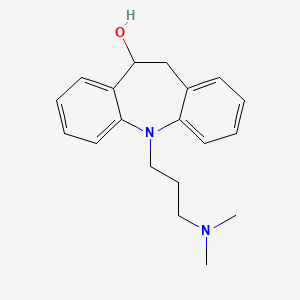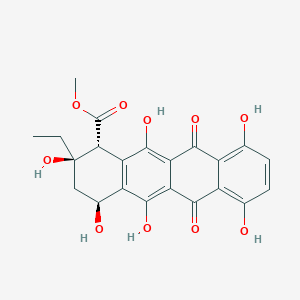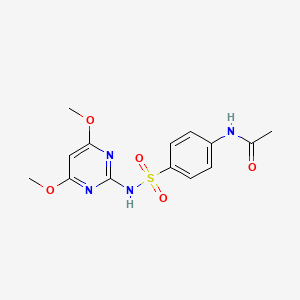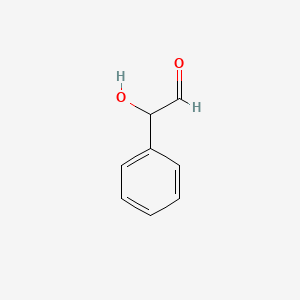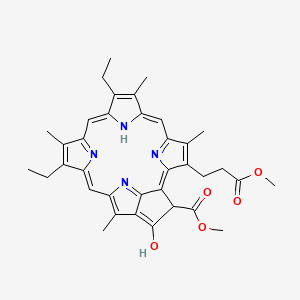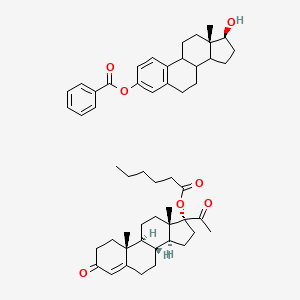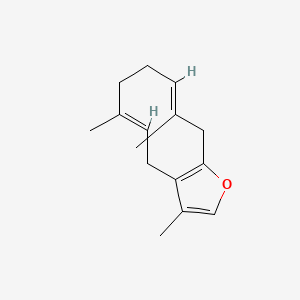
Isofuranodiène
Vue d'ensemble
Description
Isofuranodiene (IFD) is a naturally occurring compound that belongs to the furanoid family of compounds. It is found in a variety of plants, including the bark of the pine tree, and has been used in traditional Chinese medicine for centuries. In recent years, IFD has gained much attention due to its potential medicinal properties. It has been studied for its anti-inflammatory, anti-oxidant, anti-tumor, and anti-bacterial activities.
Applications De Recherche Scientifique
Médecine : Prévention et récupération des accidents vasculaires cérébraux
L'isofuranodiène a été étudié pour ses effets protecteurs contre le stress oxydatif et la réponse inflammatoire dans un modèle animal d'accident vasculaire cérébral ischémique . Le prétraitement à l'this compound a réduit de manière significative les cytokines inflammatoires et les indicateurs de peroxydation lipidique, suggérant son potentiel en tant que composé principal pour de nouveaux traitements de l'ischémie cérébrale .
Agriculture : Lutte antiparasitaire
Des recherches ont montré que l'this compound peut être utilisé comme acaricide et inhibiteur de l'oviposition contre Tetranychus urticae, un ravageur agricole important . Sa faible solubilité et sa sensibilité à l'oxydation ont été résolues en l'encapsulant dans des microémulsions stables, améliorant ainsi son application dans la lutte antiparasitaire .
Impact environnemental : Pesticide écologique
Le potentiel de l'this compound en tant qu'insecticide botanique est remarquable en raison de son faible impact sur les microcrustacés aquatiques non cibles et les vers de terre, ce qui en fait une option écologique pour les opérations de lutte anti vectorielle .
Usages industriels : Insecticide botanique
Les activités insecticide et acaricide du composé le rendent précieux pour les applications industrielles, en particulier dans le développement d'insecticides botaniques efficaces .
Industrie alimentaire : Agent aromatisant
L'this compound est un composé volatil majeur de l'huile essentielle de Smyrnium olusatrum (céleri sauvage), qui était historiquement utilisé comme agent aromatisant en raison de ses propriétés aromatiques .
Cosmétiques : Composant parfumé
Les sesquiterpènes comme l'this compound, que l'on trouve dans les huiles essentielles, sont économiquement importants pour l'industrie cosmétique en tant que composants parfumés .
Recherche pharmaceutique : Effets neuroprotecteurs
L'this compound a été isolé du céleri sauvage et a montré qu'il protégeait les rats contre l'accident vasculaire cérébral ischémique aigu, indiquant son potentiel pour des applications pharmaceutiques en neuroprotection .
Propriétés parasiticide : Activité scolicidaire
Des études ont démontré l'activité scolicidaire de l'this compound contre les protoscolex d'Echinococcus granulosus, soulignant son importance dans le traitement et la prévention de l'échinococcose kystique .
Mécanisme D'action
- IFD’s primary targets are not explicitly mentioned in the available literature. However, its protective effects against oxidative stress and inflammatory response in an animal model of ischemic stroke suggest involvement in modulating inflammatory pathways .
- The Anti-Inflammatory Effects of IFD may be mediated through downregulation of pNF-κB protein .
- By inhibiting NF-κB activation, IFD may reduce the expression of pro-inflammatory cytokines (such as IL-1β and TNF-α) and mitigate oxidative stress .
Target of Action
Mode of Action
Result of Action
Analyse Biochimique
Biochemical Properties
Isofuranodiene plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, isofuranodiene has been shown to reduce the levels of inflammatory cytokines such as interleukin-1 beta and tumor necrosis factor-alpha . It also affects the expression of nuclear factor kappa B, a protein complex that controls DNA transcription and cell survival . These interactions highlight the compound’s potential in modulating inflammatory responses and protecting against oxidative stress.
Cellular Effects
Isofuranodiene exerts significant effects on various cell types and cellular processes. In neuronal cells, it has been observed to cross the blood-brain barrier, enhancing its neuroprotective potential . Isofuranodiene influences cell signaling pathways by reducing the expression of pro-inflammatory markers and lipid peroxidation indicators . Additionally, it impacts gene expression related to inflammation and oxidative stress, thereby promoting cell survival and function.
Molecular Mechanism
At the molecular level, isofuranodiene exerts its effects through several mechanisms. It binds to specific biomolecules, inhibiting the activity of pro-inflammatory enzymes and proteins . Isofuranodiene also modulates gene expression by affecting transcription factors such as nuclear factor kappa B . These molecular interactions result in reduced inflammation and oxidative stress, contributing to the compound’s protective effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of isofuranodiene have been studied over time. The compound has shown stability under certain conditions, but it is susceptible to oxidation and thermal degradation . Long-term studies have demonstrated that isofuranodiene can maintain its biological activity, reducing inflammatory markers and promoting recovery in animal models of ischemic stroke . Its stability and efficacy may vary depending on the experimental conditions.
Dosage Effects in Animal Models
The effects of isofuranodiene vary with different dosages in animal models. At lower doses, it has been observed to reduce inflammation and oxidative stress without causing significant adverse effects . At higher doses, isofuranodiene may exhibit toxic effects, including liver damage and altered metabolic functions . These findings underscore the importance of optimizing dosage to achieve therapeutic benefits while minimizing potential risks.
Metabolic Pathways
Isofuranodiene is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate inflammation and oxidative stress . The compound’s metabolism may influence the levels of various metabolites, affecting overall metabolic flux. Understanding these pathways is essential for elucidating the compound’s therapeutic potential and optimizing its use in clinical settings.
Transport and Distribution
Within cells and tissues, isofuranodiene is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . Isofuranodiene’s hydrophobic nature allows it to accumulate in lipid-rich environments, enhancing its bioavailability and efficacy . These properties are crucial for its therapeutic applications, particularly in targeting specific tissues and organs.
Subcellular Localization
Isofuranodiene’s subcellular localization plays a vital role in its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . Its localization within the cell can influence its interactions with biomolecules and its overall efficacy. Understanding these localization mechanisms is essential for optimizing the compound’s therapeutic potential.
Propriétés
IUPAC Name |
(5Z,9Z)-3,6,10-trimethyl-4,7,8,11-tetrahydrocyclodeca[b]furan | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O/c1-11-5-4-6-12(2)9-15-14(8-7-11)13(3)10-16-15/h6-7,10H,4-5,8-9H2,1-3H3/b11-7-,12-6- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMDXHYHOJPKFEK-ADUATRDFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CCC2=C(CC(=CCC1)C)OC=C2C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C/1=C/CC2=C(C/C(=C\CC1)/C)OC=C2C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19912-61-9, 57566-47-9 | |
| Record name | Furanodiene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019912619 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Isofuranodiene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057566479 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Acetamide, N-[2-(4-hydroxy-3-methoxyphenyl)ethyl]-](/img/structure/B1211995.png)
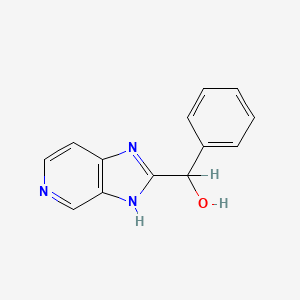
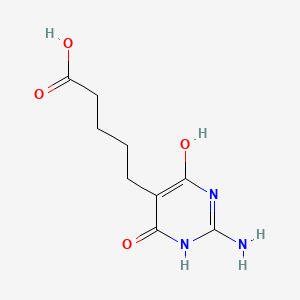

![(1R,4S,7S,9R)-4-benzyl-9-[(1R,4S,7S,9R)-4-benzyl-3,6-dioxo-2,5,16-triazatetracyclo[7.7.0.02,7.010,15]hexadeca-10,12,14-trien-9-yl]-2,5,16-triazatetracyclo[7.7.0.02,7.010,15]hexadeca-10,12,14-triene-3,6-dione](/img/structure/B1212001.png)
